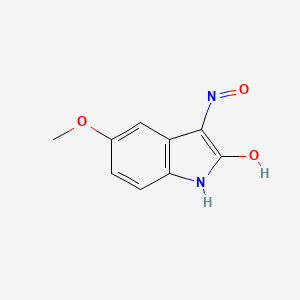
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate, also known as MFP-2C, is a versatile chemical compound that has been studied in recent years for its potential applications in a variety of scientific research fields. MFP-2C is a chiral molecule composed of four atoms of carbon, two atoms of hydrogen, one atom of oxygen, and one atom of fluorine. It is a colorless solid with a molecular weight of 168.12 g/mol and a melting point of 147°C.
科学研究应用
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in the synthesis of polymers, and as a building block in the synthesis of pharmaceuticals. Furthermore, it has been studied for its potential applications in asymmetric catalysis, organocatalysis, and organometallic catalysis.
作用机制
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis. In this process, the compound can act as a prochiral substrate, where it undergoes a reaction with the chiral catalyst to form a chiral product. The reaction is catalyzed by the formation of a covalent bond between the chiral catalyst and the prochiral substrate, resulting in the formation of a new chiral center.
Biochemical and Physiological Effects
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential role in modulating the activity of enzymes involved in metabolic pathways. It has also been studied for its potential effects on the immune system and for its potential role in the regulation of cellular processes.
实验室实验的优点和局限性
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a number of advantages when used in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions. Additionally, it can be used as a chiral auxiliary in asymmetric synthesis, and it can be used as a building block for the synthesis of pharmaceuticals. However, it should be noted that methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a highly reactive compound, and therefore it should be handled with care in the laboratory.
未来方向
The potential applications of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate are still being explored, and there are a number of future directions that could be explored. For instance, further research could be conducted to explore its potential role in the regulation of metabolic pathways and cellular processes. Additionally, further research could be conducted to explore its potential role in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore its potential role in asymmetric catalysis, organocatalysis, and organometallic catalysis.
合成方法
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can be synthesized in a variety of ways, but the most commonly used method is a process known as the “Mukaiyama-Michael reaction”. This reaction involves the use of a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide, to react a ketone or an aldehyde with an α-fluoro-β-ketoester. The reaction proceeds through a series of steps, ultimately yielding methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate as the desired product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpyrrolidine", "ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate", "methyl iodide", "sodium hydride", "diethyl ether", "methanol", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate by reacting ethyl 4-fluoro-2-oxo-1-pyrrolidinecarboxylate with sodium hydride in diethyl ether.", "Step 2: Synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate by reacting ethyl (2S,4S)-4-fluoro-2-oxopyrrolidine-1-carboxylate with methyl iodide in methanol.", "Step 3: Purification of the product by washing with sodium bicarbonate and water." ] } | |
CAS 编号 |
2227198-74-3 |
产品名称 |
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate |
分子式 |
C7H12FNO2 |
分子量 |
161.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6588124.png)

![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)